3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-7(9)8-11-10-6(2)12(5)8/h3-4H,9H2,1-2H3 |
InChI Key |
ONWCBQYTYKIOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NN=C(N12)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,5-Dimethyl-triazolo[4,3-a]pyridin-8-amine primarily involves the cyclization of appropriately substituted pyridine precursors with hydrazine derivatives to construct the fused triazolo-pyridine ring system. The methyl substituents at positions 3 and 5 are introduced either prior to or after ring closure depending on the synthetic route. The amine group at position 8 is typically installed through the choice of starting materials or via subsequent functional group transformations.
Specific Synthetic Routes and Reaction Conditions
Reaction Conditions and Yield Analysis
| Synthetic Route | Key Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Enaminonitrile + Benzohydrazide | Microwave irradiation, catalyst-free | Microwave-assisted | Minutes to hrs | Moderate to High | Eco-friendly, rapid synthesis |
| Substituted Pyridine + Hydrazine | Ethanol/HCl reflux, methyl iodide/DMF/K₂CO₃ | 80°C / 60°C | 12 h / 6 h | 45 – 75 | Classical method, requires purification |
| Suzuki Coupling | Pd(PPh₃)₄ catalyst, methylboronic acid | 60 – 80°C | Several hours | Moderate | Regioselective methylation |
Mechanistic Insights
- The formation of the fused triazolo-pyridine ring involves nucleophilic attack of hydrazine or hydrazide nitrogen on electrophilic centers such as nitriles or activated pyridine carbons.
- Cyclization is often facilitated by acidic or thermal conditions.
- Methyl group introduction via methyl iodide proceeds through nucleophilic substitution on activated positions.
- Suzuki coupling involves palladium-catalyzed cross-coupling between boronic acid derivatives and halogenated triazolopyridine intermediates.
Structural Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows singlets for methyl groups at δ 2.35–2.50 ppm.
- Pyridine protons near the amine group resonate downfield at δ 8.10–8.30 ppm.
- ^13C NMR confirms triazole carbons at δ 150–160 ppm and methyl carbons at δ 20–25 ppm.
-
- Electrospray ionization mass spectrometry (ESI-MS) exhibits molecular ion peaks at m/z 163.1 corresponding to [M+H]^+ for C8H10N_4.
-
- Confirms the planar fused ring system and precise positioning of methyl and amine substituents.
Summary Table of Preparation Methods
| Aspect | Enaminonitrile + Benzohydrazide | Pyridine + Hydrazine + Methylation | Suzuki Coupling |
|---|---|---|---|
| Key Step | Cyclization under microwave | Condensation + methylation | Cross-coupling methylation |
| Catalyst | None | None (methylation uses base) | Pd(PPh₃)₄ |
| Solvent | Polar solvents | Ethanol/DMF | Organic solvents (e.g., toluene) |
| Temperature | Microwave heating | 60–80°C | 60–80°C |
| Reaction Time | Minutes to hours | 12 h + 6 h | Several hours |
| Yield Range (%) | Moderate to high | 45–75 | Moderate |
| Scalability | Potentially scalable | Classical scalable | Limited by catalyst cost |
| Environmental Impact | Eco-friendly | Moderate | Catalyst waste considerations |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Lipophilicity : The additional methyl group in the 3,5-dimethyl variant likely increases its logP value compared to the 7-methyl analog, enhancing membrane permeability and bioavailability.
Q & A
Q. Tables
Table 1: Comparison of Synthetic Routes
| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| 1 | Ethanol/HCl, reflux | 62 | 95% | |
| 2 | Pd-catalyzed Suzuki | 75 | 98% |
Table 2: Biological Activity vs. Substitution Pattern
| Compound | IC₅₀ (µM, CDK2) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 3,5-Dimethyl derivative | 0.8 | 1.34 | 0.12 |
| 3-Methyl analog | 2.1 | 1.10 | 0.25 |
| Unsubstituted | 3.5 | 0.75 | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
